molecular formula C14H11F3N4O4S B4862040 N~1~-(4-METHOXY-2-NITROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

N~1~-(4-METHOXY-2-NITROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

Cat. No.: B4862040
M. Wt: 388.32 g/mol
InChI Key: RJCGOOLGJZROCA-UHFFFAOYSA-N
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Description

N~1~-(4-METHOXY-2-NITROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of a methoxy-nitrophenyl group, a trifluoromethyl-pyrimidinyl group, and a sulfanylacetamide linkage

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O4S/c1-25-8-2-3-9(10(6-8)21(23)24)19-12(22)7-26-13-18-5-4-11(20-13)14(15,16)17/h2-6H,7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCGOOLGJZROCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-METHOXY-2-NITROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Formation of the Pyrimidinyl Group: Synthesis of the pyrimidinyl ring, often involving cyclization reactions.

    Sulfanylation: Introduction of the sulfanyl group.

    Amidation: Formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-METHOXY-2-NITROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium carbonate.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Industry: Used in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of N1-(4-METHOXY-2-NITROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-METHOXY-2-NITROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE: can be compared with other compounds featuring similar functional groups, such as:

Uniqueness

The uniqueness of N1-(4-METHOXY-2-NITROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-METHOXY-2-NITROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(4-METHOXY-2-NITROPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

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